

Isolithocholic Acid Receptor Binding Affinity: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isolithocholic Acid*

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Introduction

Isolithocholic acid (isoLCA), a stereoisomer of the secondary bile acid lithocholic acid (LCA), is emerging as a significant signaling molecule within the complex network of bile acid-mediated physiological processes. Generated by the gut microbiota, isoLCA and its derivatives interact with various nuclear and cell surface receptors, thereby modulating inflammatory responses, immune cell differentiation, and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of **isolithocholic acid**'s binding affinity for its key receptor targets, detailed experimental protocols for assessing these interactions, and visualizations of the associated signaling pathways. While direct quantitative binding data for **isolithocholic acid** is still emerging, this guide consolidates the available information for its closely related precursors and derivatives to provide a valuable resource for researchers in the field.

Receptor Targets and Binding Affinity

Isolithocholic acid and its metabolic precursor, lithocholic acid, have been shown to interact with a range of receptors, including the Farnesoid X Receptor (FXR), Pregnan X Receptor (PXR), Vitamin D Receptor (VDR), G-protein coupled bile acid receptor 1 (GPBAR1), and the Retinoid-related Orphan Receptor gamma t (ROR γ t). The binding affinities of these interactions are critical determinants of their physiological effects.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding of lithocholic acid and its derivatives to their primary receptor targets. It is important to note the current lack of extensive, direct binding affinity data for **isolithocholic acid** itself across all receptors. The data presented for LCA and its derivatives serve as a valuable proxy for understanding the potential interactions of isoLCA.

Table 1: Farnesoid X Receptor (FXR) Binding Affinity

Compound	Assay Type	Species	Value	Notes
Lithocholic Acid (LCA)	Cell-based Luciferase Reporter Assay	Human	EC50: 34.90 μM ^[1]	Weak agonist activity. ^[1]
Lithocholic Acid (LCA)	In vitro Co-activator Association Assay	Human	IC50: 1 μM ^[2]	Antagonist with partial agonist activity. ^[2]

Table 2: Pregnan X Receptor (PXR) Binding Affinity

Compound	Assay Type	Species	Value	Notes
Lithocholic Acid (LCA)	Scintillation Proximity Assay	Human	Ki: 9 μM	-
3-keto-Lithocholic Acid	Scintillation Proximity Assay	Human	Ki: 15 μM	Metabolite of LCA.

Table 3: Vitamin D Receptor (VDR) Binding Affinity

Compound	Assay Type	Species	Value	Notes
	Transient			
Lithocholic Acid (LCA)	Transactivation Assay (CYP24A1-Luc)	Human (HEK293T cells)	EC50: 16.82 μ M[3]	Agonist activity. [3]

Table 4: G-protein Coupled Bile Acid Receptor 1 (GPBAR1) Binding Affinity

Compound	Assay Type	Species	Value	Notes
Lithocholic Acid (LCA)	cAMP Assay	Human	EC50: 0.5 - 1 μ M[4]	Potent endogenous ligand.[4]
Taurolithocholic Acid (TLCA)	cAMP Assay	Human	EC50: ~0.3 μ M	Most potent endogenous ligand.

Table 5: Retinoid-related Orphan Receptor gamma t (ROR γ t) Binding Affinity

Compound	Assay Type	Species	Value	Notes
3-oxo-Lithocholic Acid Amide Derivative (A2)	Microscale Thermophoresis (MST)	Human	KD: 16.5 ± 1.34 nM[5][6]	A potent modulator of ROR γ t.[5][6]
3-oxo-Lithocholic Acid Amide Derivative (A2)	Cellular ROR γ t Reporter Luciferase Assay	-	IC50: 225 ± 10.4 nM[5][6]	Inhibitory effect. [5][6]
3-oxo-Lithocholic Acid	Microscale Thermophoresis (MST)	-	KD: ~1.1 μ M	Binds directly to the ROR γ t ligand-binding domain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **isolithocholic acid**'s receptor binding affinity and functional activity. The following sections provide protocols for key experiments cited in the literature.

Farnesoid X Receptor (FXR) Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **isolithocholic acid** for FXR.

Principle: This assay measures the ability of a test compound (**isolithocholic acid**) to compete with a known radiolabeled or fluorescently labeled FXR agonist for binding to the FXR ligand-binding domain (LBD). A decrease in the signal from the labeled agonist indicates displacement by the test compound.

Materials:

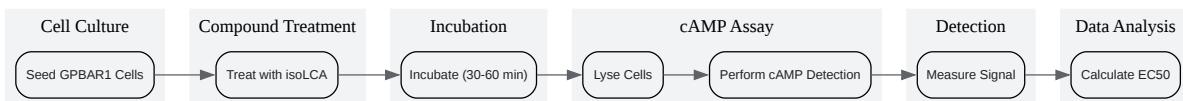
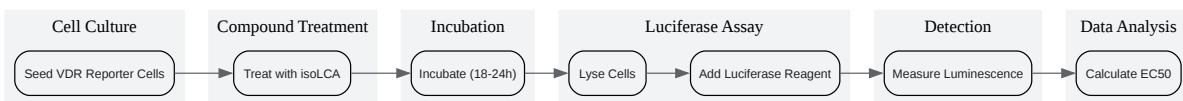
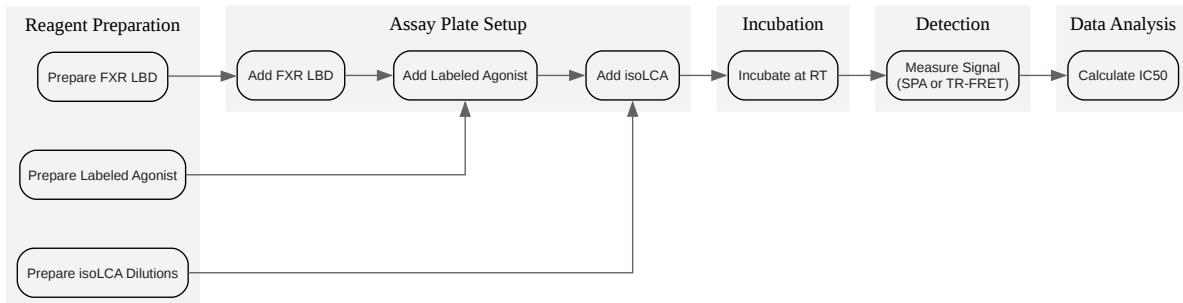
- Purified human FXR LBD protein
- Radiolabeled FXR agonist (e.g., [³H]-GW4064) or fluorescently labeled FXR agonist
- Scintillation proximity assay (SPA) beads or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)
- 96-well or 384-well microplates
- Microplate reader capable of detecting radioactivity or fluorescence

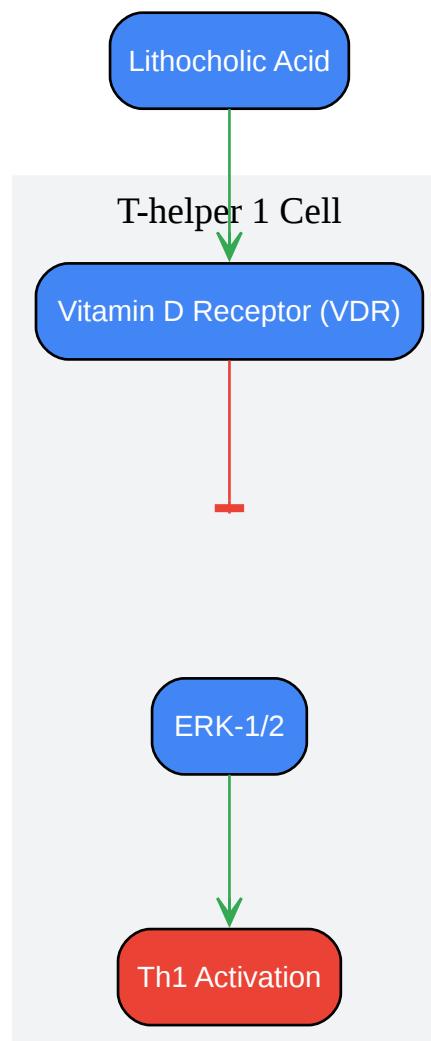
Procedure:

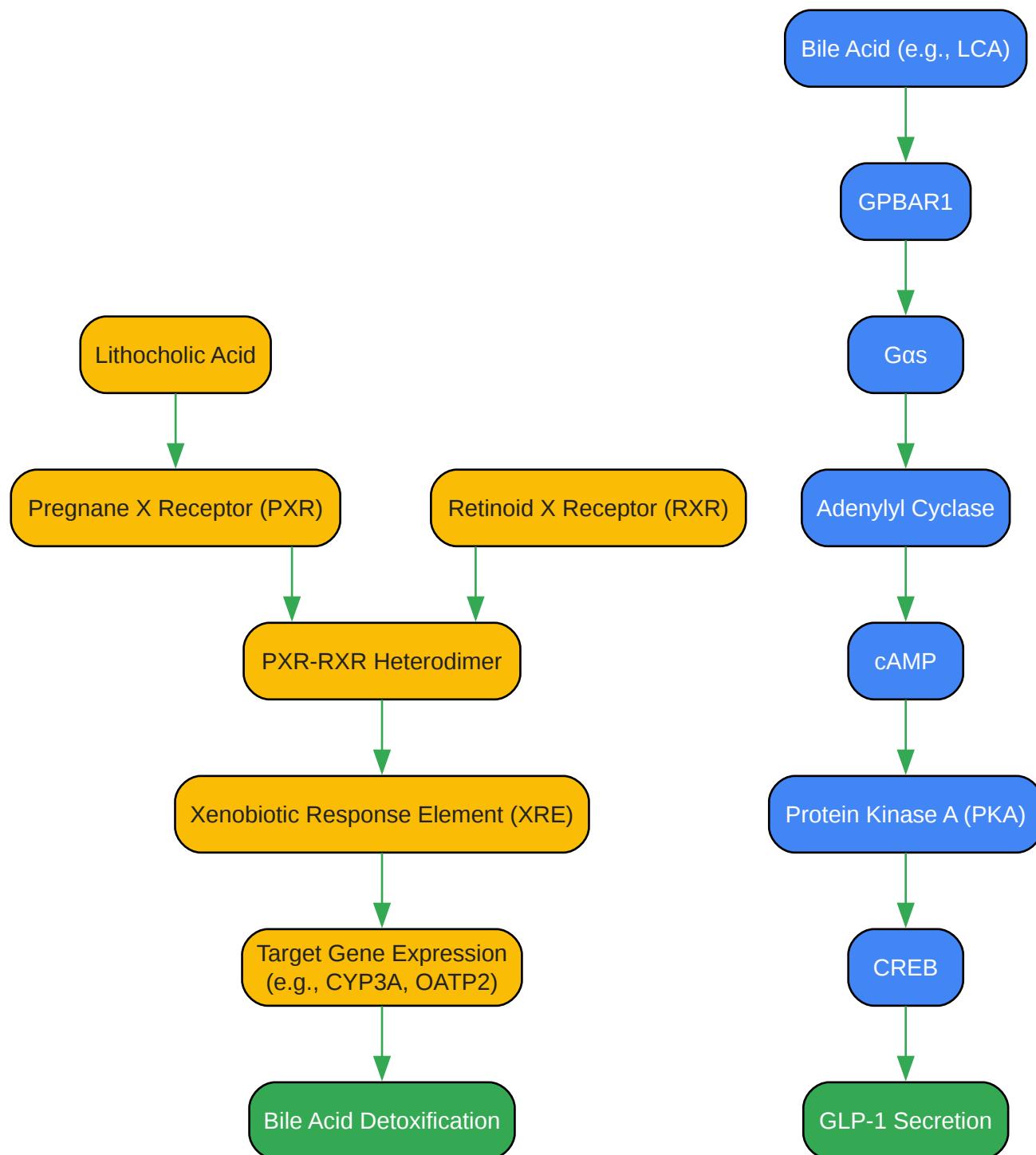
- Preparation of Reagents:
 - Dilute the purified FXR LBD to the desired concentration in assay buffer.
 - Prepare a stock solution of the radiolabeled or fluorescently labeled FXR agonist.
 - Prepare a serial dilution of **isolithocholic acid** in assay buffer.

- Assay Setup:
 - To each well of the microplate, add the FXR LBD protein.
 - Add the radiolabeled or fluorescently labeled FXR agonist to each well at a concentration close to its Kd.
 - Add the serially diluted **isolithocholic acid** or vehicle control to the wells.
- Incubation:
 - Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
- Detection:
 - For SPA, add the SPA beads to each well and incubate to allow binding of the receptor-ligand complex. Measure the scintillation signal using a microplate reader.
 - For TR-FRET, add the TR-FRET detection reagents (e.g., donor and acceptor fluorophores) and measure the FRET signal.
- Data Analysis:
 - Plot the signal as a function of the **isolithocholic acid** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:







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